molecular formula C25H21NO3 B5337525 benzyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate

benzyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate

Cat. No.: B5337525
M. Wt: 383.4 g/mol
InChI Key: ZLALNIFORSZPSX-PNUIMDNNSA-N
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Description

Benzyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate is an organic compound with a complex structure that includes both benzyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate typically involves the reaction of benzyl alcohol with (E)-3-phenylprop-2-enoic acid under esterification conditions. The reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can provide better control over reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl or phenyl derivatives.

Scientific Research Applications

Benzyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. For example, it may inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate is unique due to its combination of benzyl, phenyl, and prop-2-enoyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

benzyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3/c27-24(17-16-20-10-4-1-5-11-20)26-23(18-21-12-6-2-7-13-21)25(28)29-19-22-14-8-3-9-15-22/h1-18H,19H2,(H,26,27)/b17-16+,23-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLALNIFORSZPSX-PNUIMDNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(=CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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